

Physical properties of 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-4-methylbenzyl bromide**

Cat. No.: **B126329**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **3-Fluoro-4-methylbenzyl bromide**

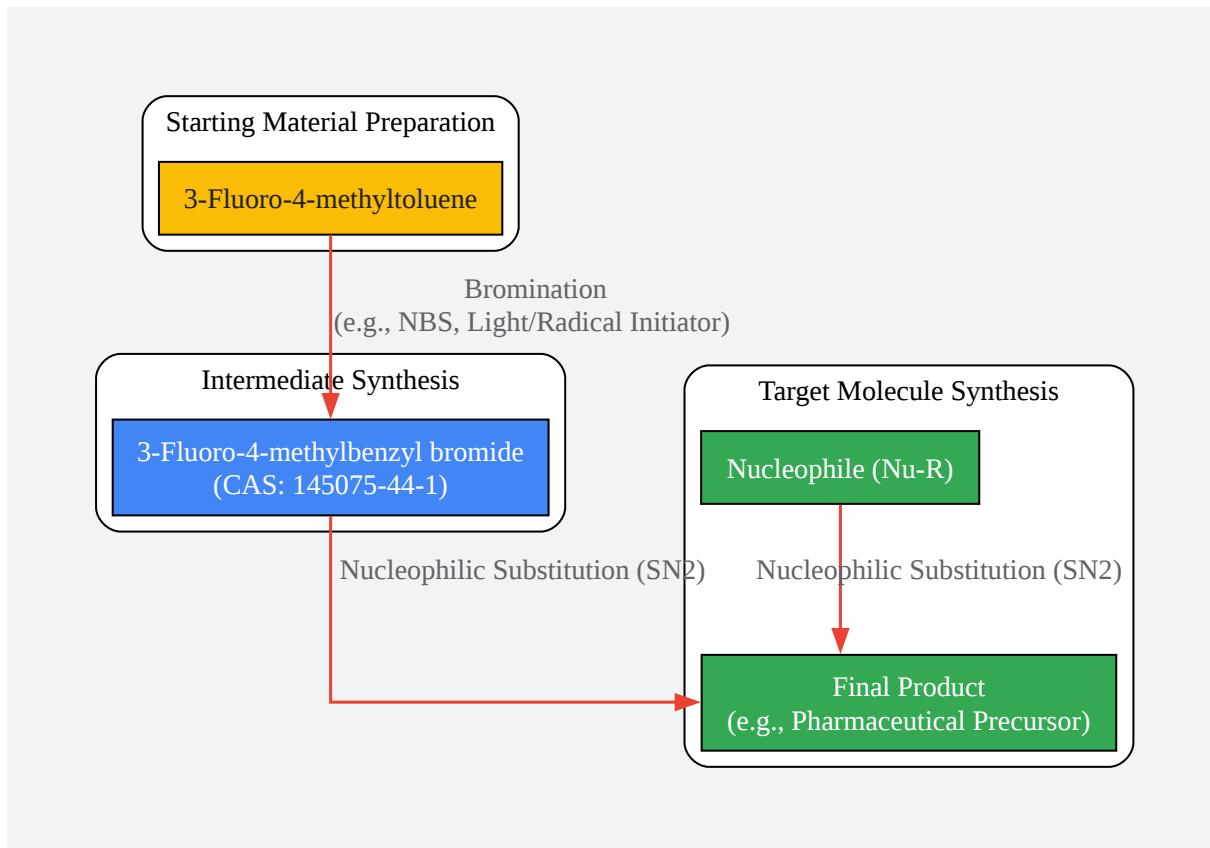
This technical guide provides a comprehensive overview of the core physical properties of **3-Fluoro-4-methylbenzyl bromide**, a key intermediate in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and outlining the logical application of this compound in synthesis workflows.

Core Physical and Chemical Properties

3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key properties are summarized below.

Property	Value	Reference
CAS Number	145075-44-1	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BrF	[2] [3] [4]
Molecular Weight	203.05 g/mol	[2] [4]
Boiling Point	209.5°C	[3]
Synonyms	4-Bromomethyl-2-fluoro-1-methyl-benzene	[4]

Experimental Protocols


While the provided search results list the physical properties of **3-Fluoro-4-methylbenzyl bromide**, they do not detail the specific experimental protocols used for their determination. Generally, these properties are established using standard analytical chemistry techniques:

- Boiling Point Determination: The boiling point is typically measured using ebulliometry or distillation methods under controlled pressure. For a value like 209.5°C, it would likely be determined at atmospheric pressure. Techniques such as using a Thiele tube or a digital melting/boiling point apparatus are common in research settings.
- Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₈BrF), which is confirmed through mass spectrometry. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
- Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) would be the definitive method to confirm the isomeric structure of **3-Fluoro-4-methylbenzyl bromide**, ensuring the fluorine and methyl groups are at the correct positions on the benzene ring.

Application in Synthesis

As a benzyl bromide derivative, this compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is fundamental to its role in drug development for creating carbon-carbon and carbon-heteroatom bonds.

The following diagram illustrates a generalized workflow where **3-Fluoro-4-methylbenzyl bromide** serves as a key building block.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway using **3-Fluoro-4-methylbenzyl bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-FLUORO-4-METHYLBENZYL BROMIDE | 145075-44-1 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. rdchemicals.com [rdchemicals.com]
- To cite this document: BenchChem. [Physical properties of 3-Fluoro-4-methylbenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126329#physical-properties-of-3-fluoro-4-methylbenzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com